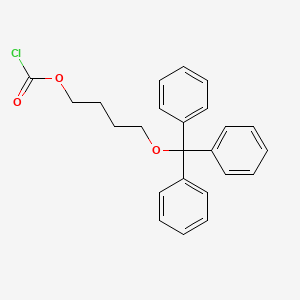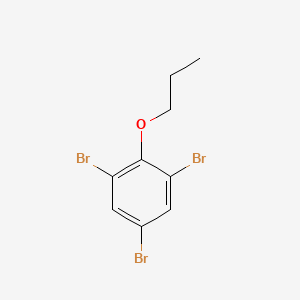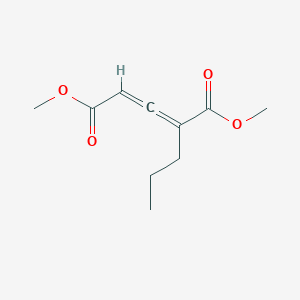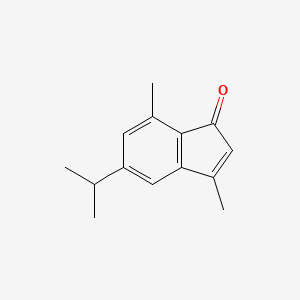
2-Butyl-2-propyl-1,3-dithiolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-2-propyl-1,3-dithiolane is an organic compound characterized by a five-membered ring containing two sulfur atoms. This compound belongs to the class of 1,3-dithiolanes, which are known for their unique chemical properties and reactivity due to the presence of the sulfur-sulfur bond within the ring structure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-2-propyl-1,3-dithiolane typically involves the reaction of 1,3-dithiols with suitable alkylating agents. One common method includes the reaction of 1,3-propanedithiol with butyl and propyl halides under basic conditions to form the desired dithiolane ring .
Industrial Production Methods: Industrial production of 1,3-dithiolanes, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Butyl-2-propyl-1,3-dithiolane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can cleave the sulfur-sulfur bond, leading to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under mild conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted dithiolanes depending on the nucleophile used.
Applications De Recherche Scientifique
2-Butyl-2-propyl-1,3-dithiolane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential in drug delivery systems due to its ability to form stable complexes with metal ions.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Butyl-2-propyl-1,3-dithiolane involves its ability to undergo thiol-disulfide exchange reactions. This property allows it to interact with various biological molecules, potentially modulating their activity. The sulfur-sulfur bond in the dithiolane ring is particularly reactive, making it a useful compound in redox biology and chemistry .
Comparaison Avec Des Composés Similaires
1,3-Dithiolane: The parent compound with similar reactivity but without the butyl and propyl substituents.
1,3-Dithiane: A six-membered ring analog with different reactivity and stability.
2-Methyl-2-propyl-1,3-dithiolane: A structurally similar compound with different alkyl substituents.
Uniqueness: 2-Butyl-2-propyl-1,3-dithiolane is unique due to its specific alkyl substituents, which can influence its reactivity and interactions with other molecules. The presence of both butyl and propyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
93215-68-0 |
|---|---|
Formule moléculaire |
C10H20S2 |
Poids moléculaire |
204.4 g/mol |
Nom IUPAC |
2-butyl-2-propyl-1,3-dithiolane |
InChI |
InChI=1S/C10H20S2/c1-3-5-7-10(6-4-2)11-8-9-12-10/h3-9H2,1-2H3 |
Clé InChI |
JKUBTEOSSHHSMX-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(SCCS1)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6,6'-Bis({[(pyridin-2-yl)methyl]sulfanyl}methyl)-2,2'-bipyridine](/img/structure/B14348917.png)



![(1R)-3-Methylbicyclo[2.2.1]hept-2-ene-2-carboxylic acid](/img/structure/B14348954.png)

![N-[(Pyridin-3-yl)methyl]docosa-4,7,10,13,16,19-hexaenamide](/img/structure/B14348965.png)

![2,5-Pyrrolidinedione, 1-[2-(2-thienyl)ethyl]-](/img/structure/B14348973.png)
